4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide
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Overview
Description
4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a phenyl group, a piperidino group, and a pyrimidinyl group linked via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidino Group: The piperidino group is introduced via nucleophilic substitution, where a piperidine derivative reacts with the pyrimidine core.
Attachment of the Phenyl Group: The phenyl group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Formation of the Sulfide Bridge: The final step involves the reaction of a chlorobenzyl chloride with the pyrimidine derivative in the presence of a thiol, forming the sulfide bridge under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the sulfide bridge.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, modified sulfide bridges.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfide bridge and aromatic groups can facilitate binding to hydrophobic pockets in proteins, while the piperidino group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl (2-phenyl-4-pyrimidinyl)methyl sulfide: Lacks the piperidino group, which may affect its solubility and binding properties.
4-Chlorobenzyl (2-phenyl-6-morpholino-4-pyrimidinyl)methyl sulfide: Contains a morpholino group instead of a piperidino group, which may alter its pharmacokinetic properties.
4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether: Has an ether linkage instead of a sulfide, potentially affecting its reactivity and stability.
Uniqueness
The presence of the piperidino group in 4-Chlorobenzyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. The sulfide bridge also provides unique reactivity compared to ether or other linkages, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3S/c24-20-11-9-18(10-12-20)16-28-17-21-15-22(27-13-5-2-6-14-27)26-23(25-21)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAHHHBTXLQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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